Comparative TAM Kinase Potency: LDC1267 vs. BMS-777607
LDC1267 demonstrates a balanced, pan-TAM inhibition profile, while BMS-777607 is primarily a c-Met inhibitor with secondary TAM activity. Specifically, LDC1267 potently inhibits all three TAM kinases (Tyro3, Axl, Mer) with IC50 values of <5 nM, 8 nM, and 29 nM, respectively . In contrast, BMS-777607 shows a different potency rank order, inhibiting Axl with an IC50 of 1.1 nM, but with weaker activity against Tyro3 (4.3 nM) and no reported activity on Mer . BMS-777607's primary target is c-Met (IC50 3.9 nM), a kinase not strongly inhibited by LDC1267 .
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Tyro3: <5 nM; Axl: 8 nM; Mer: 29 nM |
| Comparator Or Baseline | BMS-777607: Axl: 1.1 nM; Tyro3: 4.3 nM; Mer: Not reported |
| Quantified Difference | LDC1267 inhibits Mer at 29 nM (BMS-777607 has no reported Mer activity). BMS-777607 is ~7x more potent on Axl (1.1 nM vs 8 nM). |
| Conditions | Cell-free kinase assays (tracer assays) |
Why This Matters
For research requiring simultaneous, potent inhibition of all three TAM receptors (Mer, Tyro3, Axl) without confounding c-Met inhibition, LDC1267 is the superior choice.
